ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a synthetic organic compound featuring a cyclohepta[b]thiophene core substituted with an ethyl ester group at position 3 and a sulfonamide-linked indole moiety at position 2. This compound is hypothesized to exhibit antiviral or enzyme-inhibitory properties, given structural similarities to compounds targeting viral polymerases .
Properties
IUPAC Name |
ethyl 2-[2-(1-ethylindol-3-yl)sulfonylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5S2/c1-4-27-15-21(17-11-9-10-13-19(17)27)34(30,31)16(3)23(28)26-24-22(25(29)32-5-2)18-12-7-6-8-14-20(18)33-24/h9-11,13,15-16H,4-8,12,14H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZASLBCMVLMWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)C(C)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, a key component of this compound, play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may interact with a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.
Biological Activity
Chemical Structure and Synthesis
Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is characterized by a unique bicyclic structure that incorporates both indole and thiophene moieties. The synthesis of this compound typically involves several key reactions:
- Formation of the Indole Moiety : The indole structure can be synthesized via cyclization of an appropriate precursor such as an aniline derivative.
- Sulfonylation : The introduction of the sulfonyl group can be achieved through the reaction of the indole with a sulfonyl chloride.
- Amidation : The formation of the amide linkage with propanamide is performed using standard coupling reagents.
- Cyclization : The tetrahydro-cyclohepta[b]thiophene structure is formed through cyclization reactions involving thiophene derivatives.
The complexity of these reactions highlights the synthetic accessibility of this compound while emphasizing the need for optimization to improve yield and purity.
Anticancer Properties
Preliminary studies indicate that this compound exhibits promising anticancer properties . Research has shown that compounds containing indole and thiophene moieties often induce apoptosis in cancer cells through various mechanisms:
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways via mitochondrial dysfunction.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
Antimicrobial and Anti-inflammatory Effects
In addition to its anticancer activity, this compound may also possess antimicrobial and anti-inflammatory properties , which are commonly associated with thiophene derivatives:
- Antimicrobial Activity : Studies have indicated that similar compounds can inhibit bacterial growth and exhibit fungicidal activity against various pathogens.
- Anti-inflammatory Effects : The presence of the indole structure is linked to inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Mechanistic Insights
Research into the mechanisms underlying the biological activity of this compound is ongoing. Key areas of focus include:
- Molecular Docking Studies : These studies help predict how the compound interacts with specific biological targets, such as enzymes involved in cancer progression or inflammation.
- In Vivo Studies : Animal models are being utilized to evaluate the therapeutic efficacy and safety profile of the compound.
Summary Table of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis; cell cycle arrest | |
| Antimicrobial | Inhibits growth of bacteria | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Research Highlights
- Anticancer Study (2023) : A study demonstrated that derivatives similar to this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis in tumor cells.
- Antimicrobial Evaluation (2023) : Compounds with similar structures were tested against a panel of bacteria and fungi, showing significant inhibition zones compared to control groups.
Scientific Research Applications
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Properties : Compounds derived from indole and thiophene frameworks have shown promise in inhibiting cancer cell proliferation. For instance, indole derivatives have been studied for their ability to disrupt tubulin polymerization, leading to apoptosis in cancer cells .
- Anti-inflammatory Effects : Sulfonamide-containing compounds are recognized for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Antitumor Activity
Several studies have highlighted the potential of indole-based compounds in targeting various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 7d | HeLa | 0.52 | Induces apoptosis |
| Compound 7d | MCF-7 | 0.34 | Arrests cell cycle at G2/M phase |
| Compound 7d | HT-29 | 0.86 | Inhibits tubulin polymerization |
These findings suggest that ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate could similarly exhibit potent anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction .
Neuroprotective Effects
Indole derivatives are also being investigated for neuroprotective effects against neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems may offer new therapeutic avenues for conditions like Alzheimer's disease.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies where related compounds have been synthesized and evaluated:
- Synthesis of Indole Derivatives : Research has successfully synthesized various indole derivatives with significant biological activities, confirming the therapeutic potential of such structures .
- Bioactivity Evaluation : In vitro studies have demonstrated that certain derivatives exhibit cytotoxicity against multiple cancer cell lines, emphasizing the importance of structural modifications in enhancing bioactivity.
- Mechanistic Studies : Mechanistic investigations have revealed insights into how these compounds interact with cellular targets, particularly in disrupting microtubule dynamics .
Comparison with Similar Compounds
Core Structural Similarities and Differences
The cyclohepta[b]thiophene scaffold is conserved across several derivatives (Table 1). Key variations lie in the substituents at positions 2 and 3:
| Compound Name | Position 2 Substituent | Position 3 Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 2-((1-Ethyl-1H-indol-3-yl)sulfonyl)propanamido | Ethyl ester | C₂₅H₂₉N₃O₅S₂ | ~523.65 (estimated) |
| Ethyl 2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (23) | 4-Fluorobenzoylamino | Ethyl ester | C₁₉H₂₀FNO₃S | 377.43 |
| Ethyl 2-[(2-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (24) | 2-Chlorobenzoylamino | Ethyl ester | C₁₉H₂₀ClNO₃S | 393.89 |
| Isopropyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | 2-Chloro-3-pyridinylcarbonylamino | Isopropyl ester | C₁₉H₂₁ClN₂O₃S | 392.90 |
Key Observations :
Physicochemical Properties
- Melting Points :
- Solubility : The indole-sulfonamide group may enhance aqueous solubility compared to halogenated benzoyl derivatives but reduce lipid membrane permeability.
Q & A
Q. Key Intermediates :
- Ethyl 2-amino-thiophene-3-carboxylate derivatives (precursor for functionalization).
- Sulfonylated indole intermediates (critical for bioactivity).
Q. Table 1: Example Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyanoacetylation | 1-cyanoacetyl-3,5-dimethylpyrazole, toluene | 72–94% | |
| Cyclization | Piperidine, acetic acid, 5–6 hours | 85% |
Advanced: How can reaction conditions for sulfonylation be optimized to minimize side products?
Answer:
Optimization strategies include:
- Solvent Selection : Use anhydrous DMF or dichloromethane to suppress hydrolysis of sulfonyl chlorides.
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to reduce electrophilic side reactions.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Workup : Quench excess sulfonyl chloride with ice-cold sodium bicarbonate to isolate the sulfonamide cleanly.
Data Contradiction Tip : If NMR shows unreacted indole, increase sulfonyl chloride equivalents or reaction time. Monitor via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane).
Basic: What spectroscopic techniques confirm the compound’s structure, and what signals are diagnostic?
Answer:
- IR Spectroscopy :
- Sulfonyl group : Strong absorption at 1350–1300 cm⁻¹ (asymmetric S=O stretch) and 1160–1120 cm⁻¹ (symmetric S=O stretch) .
- ¹H NMR :
- Indole protons : Multiplet at δ 7.2–7.8 ppm (aromatic H).
- Ethyl ester : Triplet at δ 1.2–1.4 ppm (CH₃) and quartet at δ 4.1–4.3 ppm (OCH₂) .
- Mass Spectrometry : Molecular ion peak matching exact mass (e.g., m/z 503.2 for C₂₄H₂₉N₃O₅S₂).
Q. Table 2: Key NMR Signals
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Indole C-H | 7.2–7.8 | Multiplet |
| Cycloheptane CH₂ | 1.6–2.1 | Multiplet |
| Ethyl ester OCH₂ | 4.1–4.3 | Quartet |
Advanced: How can computational methods resolve discrepancies in NMR predictions vs. experimental data?
Answer:
- DFT Calculations : Use Gaussian or ORCA to simulate NMR chemical shifts (B3LYP/6-311+G(d,p) basis set). Compare with experimental data to identify conformational mismatches .
- Solvent Effects : Account for deuterated solvent (e.g., DMSO-d₆) polarity in simulations.
- Dynamic Effects : Perform MD simulations to assess rotational barriers affecting splitting patterns (e.g., hindered rotation in sulfonamides).
Basic: What safety precautions are critical during synthesis?
Answer:
- Hazard Mitigation :
- Skin/Eye Protection : Nitrile gloves, goggles (due to skin/eye irritation risks) .
- Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride vapors.
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Q. Table 3: Safety Data from SDS
| Hazard Category | Precaution | Reference |
|---|---|---|
| Skin Irritation (Cat. 2) | Use chemical-resistant gloves | |
| Respiratory Toxicity | NIOSH-approved respirator for particulates |
Advanced: How can flow chemistry improve scalability for multi-step syntheses?
Answer:
- Continuous Flow Setup :
Case Study : Flow systems reduced reaction times for similar thiophene derivatives by 40% while improving yield reproducibility .
Basic: What purification methods yield high-purity samples?
Answer:
- Recrystallization : Use ethanol/water (3:1) for polar impurities; yields >95% purity .
- Column Chromatography : Silica gel with ethyl acetate/hexane (gradient elution, 20–50% EA).
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for analytical purity checks.
Advanced: How to design kinase inhibition assays for this compound?
Answer:
- Assay Design :
- Enzyme Selection : Use recombinant kinase (e.g., JAK2 or EGFR) with ATP-Glo™ detection.
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) in triplicate.
- Controls : Staurosporine (positive control) and DMSO vehicle .
- Data Analysis : Fit data to Hill equation using GraphPad Prism.
Troubleshooting : If activity is low, modify the sulfonyl or indole substituents to enhance binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
